molecular formula C21H19N3O3S B10888520 4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-ethoxyphenyl naphthalene-1-carboxylate

4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-ethoxyphenyl naphthalene-1-carboxylate

Cat. No.: B10888520
M. Wt: 393.5 g/mol
InChI Key: UWXWHZBSRPLXBG-YDZHTSKRSA-N
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Description

4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 1-NAPHTHOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminocarbothioyl hydrazono group and a naphthoate moiety. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 1-NAPHTHOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of the hydrazono intermediate: This step involves the reaction of an appropriate aldehyde with hydrazine to form the hydrazono compound.

    Introduction of the aminocarbothioyl group: The hydrazono intermediate is then reacted with a thiocarbamoyl chloride to introduce the aminocarbothioyl group.

    Coupling with the naphthoate moiety: Finally, the aminocarbothioyl hydrazono intermediate is coupled with 2-ethoxyphenyl 1-naphthoate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 1-NAPHTHOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution can be carried out using nucleophiles such as amines or thiols, while electrophilic substitution may involve reagents like halogens or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 1-NAPHTHOATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may have potential as a biochemical probe for studying enzyme mechanisms or as a ligand in receptor binding studies.

    Medicine: Preliminary studies suggest that it could have pharmacological properties, such as antimicrobial or anticancer activity, making it a candidate for drug development.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 1-NAPHTHOATE involves its interaction with specific molecular targets. The aminocarbothioyl hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the naphthoate moiety may interact with hydrophobic pockets in target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-NAPHTHOATE
  • 4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 2-NAPHTHOATE
  • 4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 1-BENZOATE

Uniqueness

The uniqueness of 4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 1-NAPHTHOATE lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different binding affinities, reactivity profiles, and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-ethoxyphenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C21H19N3O3S/c1-2-26-19-12-14(13-23-24-21(22)28)10-11-18(19)27-20(25)17-9-5-7-15-6-3-4-8-16(15)17/h3-13H,2H2,1H3,(H3,22,24,28)/b23-13+

InChI Key

UWXWHZBSRPLXBG-YDZHTSKRSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=S)N)OC(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=S)N)OC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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